REACTION_CXSMILES
|
[I-].[O:2]1CCOC1C1C=[NH+]C=CC=1.[OH-].[K+].C1(C)C=CC=CC=1.[CH3:22][N:23]1[CH:28]=[CH:27][CH:26]=[C:25]([CH:29]2[O:33][CH2:32][CH2:31][O:30]2)[C:24]1=O>O.[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[CH3:22][N:23]1[CH:24]=[C:25]([CH:29]2[O:33][CH2:32][CH2:31][O:30]2)[CH:26]=[CH:27][C:28]1=[O:2] |f:0.1,2.3,7.8.9.10|
|
Name
|
1-methyl-3-(1,3-dioxolan-2-yl)-2(1H)-pyridone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(C(=CC=C1)C1OCCO1)=O
|
Name
|
3-(1,3-Dioxolan-2-yl)-1-pyridinium iodide
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
[I-].O1C(OCC1)C=1C=[NH+]C=CC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
55.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
9.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
22.9 g
|
Type
|
catalyst
|
Smiles
|
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 40° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Then, extraction with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (hexane/ethyl acetate=1/1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C=CC(=C1)C1OCCO1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 933 mg | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |